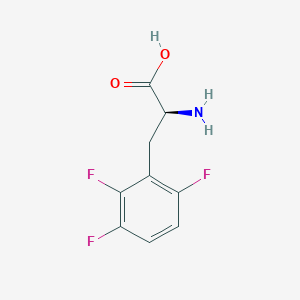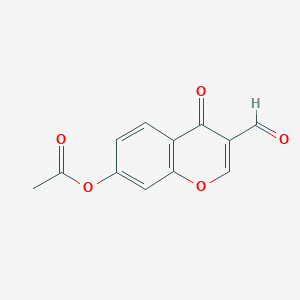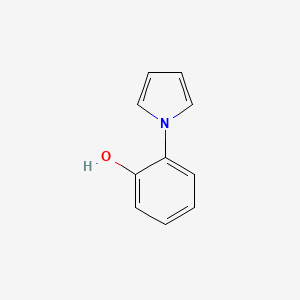
2,3,6-三氟-L-苯丙氨酸
描述
2,3,6-Trifluoro-L-phenylalanine is a derivative of the amino acid phenylalanine, which has been modified by the introduction of trifluoromethyl groups. These modifications are of particular interest in the field of medicinal chemistry and biochemistry due to the unique properties that fluorine atoms confer to organic molecules, such as increased lipophilicity and metabolic stability .
Synthesis Analysis
The synthesis of phenylalanine derivatives with trifluoromethyl groups involves strategic chemical reactions to introduce the fluorine atoms into the aromatic ring of the amino acid. One approach reported includes the use of a masked ketone strategy followed by a Negishi cross-coupling to access the parent amino acid . This method allows for the incorporation of trifluoromethyl ketones into peptides, which can then be used for oxidation catalysis. The synthesis is notable for its ability to produce derivatives that exhibit good stability and reactivity, which are essential for their subsequent application in biochemical processes .
Molecular Structure Analysis
The molecular structure of 2,3,6-Trifluoro-L-phenylalanine is characterized by the presence of the trifluoromethyl group attached to the aromatic ring of phenylalanine. This modification significantly alters the electronic properties of the amino acid, potentially affecting its interaction with enzymes and receptors. The presence of fluorine atoms can also influence the conformational dynamics of the amino acid, which is crucial for its incorporation into peptides and proteins .
Chemical Reactions Analysis
The chemical reactivity of 2,3,6-Trifluoro-L-phenylalanine is enhanced by the presence of the trifluoromethyl group, which can participate in various chemical reactions. For instance, the derivatives synthesized can be used for in situ generation of dioxiranes, which are intermediates in oxidation catalysis . This capability to engage in oxidation chemistry expands the utility of these amino acid derivatives in synthetic and medicinal chemistry applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2,3,6-Trifluoro-L-phenylalanine derivatives are influenced by the trifluoromethyl groups. These groups increase the lipophilicity of the molecule, which can affect its solubility and membrane permeability. The fluorine atoms also contribute to the metabolic stability of the derivatives, making them more resistant to enzymatic degradation. This stability is advantageous for the development of peptide-based therapeutics and bioactive compounds .
科学研究应用
Application 1: Microbial Fermentation
- Scientific Field: Microbiology
- Summary of Application: L-phenylalanine, an important aromatic amino acid, is widely used in feed, food additives, and pharmaceuticals. Among the different strategies of L-phenylalanine synthesis, direct microbial fermentation from raw substrates has attracted attention due to its environmentally friendly process and low-cost raw materials .
- Methods of Application: A recombinant Escherichia coli was constructed for L-phenylalanine production. Engineering strategies were carried out, such as directing more carbon flux into the L-phenylalanine synthetic pathway, increasing intracellular level of precursors, blocking by-product synthesis pathways, and facilitating the secretion of L-phenylalanine .
- Results or Outcomes: During 5 L fed-batch fermentation, recombinant E. coli MPH-3 could produce 19.24 g/L of L-phenylalanine with a yield of 0.279 g/g glucose .
Application 2: Pharmaceutical Applications
- Scientific Field: Pharmaceutical Chemistry
- Summary of Application: Fluorinated phenylalanines, including 2,3,6-Trifluoro-L-phenylalanine, have had considerable industrial and pharmaceutical applications. They have been expanded also to play an important role as potential enzyme inhibitors as well as therapeutic agents and topography imaging of tumor ecosystems using PET .
- Methods of Application: The review summarizes the different synthetic approaches to prepare D- or L-fluorinated phenylalanines and their pharmaceutical applications. The focus is on published synthetic methods that introduce fluorine into the phenyl, the β-carbon, or the α-carbon of D- or L-phenylalanines .
- Results or Outcomes: Incorporation of fluorinated aromatic amino acids into proteins increases their catabolic stability especially in therapeutic proteins and peptide-based vaccines .
Application 3: Enzyme Kinetics and Ligand-Receptor Interactions
- Scientific Field: Biochemistry
- Summary of Application: Fluorinated amino acids, including 2,3,6-Trifluoro-L-phenylalanine, are known to enhance the stability of protein folds and serve as valuable analogues for investigation of enzyme kinetics, protein-protein, and ligand-receptor interactions .
- Methods of Application: Fluorinated amino acids are incorporated into proteins in living cells. There are two ways of incorporating fluorinated amino acids into proteins, residue specific and site specific. Depending on the protein and its applications, one of these methods is used for incorporation of amino acid analogues to study structural and functional properties of protein .
- Results or Outcomes: Incorporation of fluorinated aromatic amino acids into proteins increased its shelf life compared to the wild type which is one of the great benefits, especially in therapeutic proteins and vaccine studies .
Application 4: Anti-Cancer Reagents and Vaccines
- Scientific Field: Oncology
- Summary of Application: Due to the unique properties of fluorine, fluorinated amino acids are used as a powerful tool to develop anti-cancer reagents and vaccines .
- Methods of Application: Fluorinated tryptophan, tyrosine, and phenylalanine, including 2,3,6-Trifluoro-L-phenylalanine, have shown cytostatic activities, which can be used as potential chemotherapeutics .
- Results or Outcomes: Incorporation of 2,3-difluoro-L-phenylalanine showed an enhanced affinity due to increase in hydrophobicity by fluorine substitution .
Application 5: Protein Engineering
- Scientific Field: Biotechnology
- Summary of Application: Fluorinated amino acids, including 2,3,6-Trifluoro-L-phenylalanine, are used in protein engineering to study protein structure and function .
- Methods of Application: There are two ways of incorporating fluorinated amino acids into proteins, residue specific and site specific. Depending on the protein and its applications, one of these methods is used for incorporation of amino acid analogues to study structural and functional properties of protein .
- Results or Outcomes: Incorporation of fluorinated aromatic amino acids into proteins increased its shelf life compared to the wild type which is one of the great benefits, especially in therapeutic proteins and vaccine studies .
Application 6: Synthesis of Fipronil
- Scientific Field: Organic Chemistry
- Summary of Application: Fipronil is a widely used insecticide with a broad spectrum of insecticidal activity. The synthesis of fipronil involves the use of fluorinated compounds .
- Methods of Application: The synthesis of fipronil involves several steps, including the oxidation of precursor compounds. Various oxidizing agents have been used over the years to synthesize fipronil in better yields .
- Results or Outcomes: The process of synthesizing fipronil has been improved over the years, leading to better yields and selectivity of desired products .
安全和危害
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It’s associated with skin corrosion/irritation and serious eye damage/eye irritation. It also poses specific target organ toxicity (single exposure), with the respiratory system being a target organ .
属性
IUPAC Name |
(2S)-2-amino-3-(2,3,6-trifluorophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO2/c10-5-1-2-6(11)8(12)4(5)3-7(13)9(14)15/h1-2,7H,3,13H2,(H,14,15)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRQCAEOUDQSPEF-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)CC(C(=O)O)N)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1F)C[C@@H](C(=O)O)N)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901303981 | |
| Record name | 2,3,6-Trifluoro-L-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901303981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,6-Trifluoro-L-phenylalanine | |
CAS RN |
873429-60-8 | |
| Record name | 2,3,6-Trifluoro-L-phenylalanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=873429-60-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3,6-Trifluoro-L-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901303981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[(E)-(2-hydroxyphenyl)methylidene]-N-phenyl-1-hydrazinecarbothioamide](/img/structure/B1298904.png)


![4-[(2-Fluorobenzyl)oxy]benzaldehyde](/img/structure/B1298908.png)

![3-[(4-Fluorophenyl)sulfonyl]propanoic acid](/img/structure/B1298934.png)






